4-Chlorobenzyl chloride
Overview
Description
4-Chlorobenzyl chloride, also known as 1-chloro-4-(chloromethyl)benzene, is an organic compound with the molecular formula C7H6Cl2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
4-Chlorobenzyl chloride is a chemical compound used in various organic synthesis reactions . It is often used as a reagent in the derivatization of other compounds, such as calixarenes and tryptamines . .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an alkylating agent . Alkylating agents can transfer their alkyl group to other molecules, which can lead to significant changes in the target molecule’s structure and function . In the case of this compound, it can react with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid .
Biochemical Pathways
It has been used as a test compound for determining rat hepatocellular thiols by hplc , suggesting that it may interact with thiol groups in proteins, potentially affecting various biochemical pathways.
Pharmacokinetics
Its high volatility suggests that it could be readily absorbed and distributed in the body, but this would also depend on factors such as route of exposure and dose.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity suggests that it could be affected by the presence of other reactive substances. Its volatility suggests that it could be easily lost from open systems, potentially reducing its efficacy. Furthermore, it is described as a low-melting solid , suggesting that its physical state, and therefore its reactivity, could be affected by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl chloride can be synthesized through the chlorination of 4-chlorotoluene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or sulfur. The reaction is carried out at a controlled temperature to ensure selective chlorination at the benzylic position .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous chlorination of 4-chlorotoluene in a reactor. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The product is further purified through fractional distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the benzylic chloride group. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation: It can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid under appropriate conditions.
Reduction: Reduction of this compound can yield 4-chlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Nucleophilic Substitution: Products include 4-chlorobenzyl alcohol, 4-chlorobenzylamine, and 4-chlorobenzylthiol.
Oxidation: Products include 4-chlorobenzaldehyde and 4-chlorobenzoic acid.
Reduction: The major product is 4-chlorotoluene.
Scientific Research Applications
4-Chlorobenzyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
Biology: It serves as a reagent in the derivatization of biological molecules for analytical purposes.
Comparison with Similar Compounds
- Benzyl chloride
- Benzyl bromide
- 4-Chlorobenzyl bromide
Properties
IUPAC Name |
1-chloro-4-(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZAEUFPPSRDOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051530 | |
Record name | 4-Chlorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
223 °C | |
Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL, >10% in benzene, >10% in ethyl ether, >10% in acetic acid, For more Solubility (Complete) data for 1-CHLORO-4-CHLOROMETHYLBENZENE (7 total), please visit the HSDB record page. | |
Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.270-1.280 AT 25 DEG/15 °C | |
Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Twenty dichloromethyl compounds have been tested as potential mechanism based inactivators of the major phenobarbital inducible isozyme of rat liver cytochrome p450 in a reconstituted system. With the exception of dichloromethane and dichloroacetamide, all the compounds decreased the ethoxycoumarin deethylase activity of the enzyme in a time and NADPH dependent manner. | |
Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID, Colorless needles | |
CAS No. |
104-83-6 | |
Record name | 4-Chlorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | para-Chlorobenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34032 | |
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Record name | Benzene, 1-chloro-4-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Chlorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,4-dichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-CHLOROBENZYLCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9HS4N7D3M | |
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Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
31 °C | |
Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-chlorobenzyl chloride?
A1: The molecular formula of this compound is C7H6Cl2, and its molecular weight is 161.03 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have characterized this compound using various spectroscopic techniques. The X-ray structure has been determined, confirming its molecular structure. [, ] Additionally, Nuclear Quadrupole Resonance (NQR) spectroscopy studies have been conducted to understand its molecular motions. [, ]
Q3: How can this compound be synthesized?
A3: One approach to synthesize this compound is through the para-selective chlorination of benzyl chloride using zeolite catalysts. [, ] Another method involves using 4-chlorotoluene as the starting material and boron trichloride as the chlorination agent. []
Q4: What are some common reactions involving this compound?
A4: this compound is a key starting material in the synthesis of various compounds. It can be used in Arbuzov rearrangement reactions to synthesize 4-chlorobenzyl phosphate. [, ] It can also react with diethyl malonate to synthesize 6-chloro-1-indanone. [, ] Furthermore, it serves as a reactant in the synthesis of the medical intermediate 2-(p-chlorobenzyl) pyridine through condensation with pyridine hydrochloride. []
Q5: Can this compound be used in the synthesis of thioethers?
A5: Yes, this compound can react with hydrogen sulfide in the presence of a phase transfer catalyst to produce bis(4-chlorobenzyl) sulfide. This reaction is particularly interesting as it offers a green alternative to the Claus process for utilizing hydrogen sulfide and producing value-added chemicals. []
Q6: How does this compound behave in Friedel-Crafts benzylation reactions?
A6: Interestingly, when used in the Friedel-Crafts benzylation of 1,4-dimethoxybenzene with a clayzic catalyst (zinc-exchanged montmorillonite K10), this compound exhibits reversed selectivity and reactivity compared to 4-bromobenzyl bromide. This observation highlights the importance of catalyst choice in influencing reaction outcomes. []
Q7: What are the main applications of this compound?
A7: this compound is primarily used as a building block in organic synthesis. It is involved in the preparation of various compounds, including pharmaceuticals, fluorescent whitening agents, and other specialty chemicals. [, , ]
Q8: Can you provide an example of a pharmaceutical application of this compound?
A8: this compound is a crucial starting material in the multi-step synthesis of sibutramine hydrochloride, a medication used to manage obesity. Researchers have focused on optimizing this synthesis for industrial production due to the drug's therapeutic relevance. [, ]
Q9: How is this compound utilized in the synthesis of fluorescent whitening agents?
A9: this compound serves as a precursor to 4-chlorobenzyl phosphate, which then undergoes a Wittig-Horner condensation reaction to produce the intermediate 4-chloro-diphenylethene-2′-sulfonic acid. This intermediate is further reacted to yield the fluorescent whitening agent CBS. []
Q10: Is there any information available on the environmental impact of this compound?
A11: While specific information on the environmental impact of this compound might be limited within the provided research, it's essential to consider its potential ecotoxicological effects. Further research is necessary to develop strategies for mitigating any negative impacts associated with its production, use, and disposal. []
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